molecular formula C16H14N4O2S B2564661 N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide CAS No. 2034306-07-3

N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide

Cat. No. B2564661
M. Wt: 326.37
InChI Key: ACLGBSKFKFWMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . They inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Sulfonamides can also be synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .


Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The specific structure of “N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” is not available in the search results.


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .

Scientific Research Applications

Synthesis and Chemical Properties

Solvent-Free Microwave-Assisted Preparation : A study highlights the discovery of a novel and efficient solvent-free 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines. This method provides expedient access to various N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide derivatives, which are suggested to possess valuable host–guest properties and potential for pharmaceutical or agrochemical applications due to their multiple sites of Brønsted acidity and basicity (Ghattas et al., 2014).

Host-Guest Chemistry and Applications

Complexation and Potential Pharmaceutical Applications : A study focusing on the synthesis of tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions investigates the pharmaceutical potential of such complexes. The research indicates that the complexation could enhance the biological and catalytic potentials of the ligand, suggesting applications in pharmaceutical and chemical industries (Orie et al., 2021).

Antimicrobial Activity

Synthesis and Antimicrobial Activity : A study describes the synthesis of N-pyridin-3-yl-benzenesulfonamide and its significant antimicrobial activity against various bacteria, highlighting its potential as a promising antimicrobial agent. The research underscores the importance of sulfonamide-based compounds in addressing drug-resistant bacterial infections (Ijuomah et al., 2022).

Safety And Hazards

Sulfonamides may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . The specific safety and hazards of “N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” are not available in the search results.

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-23(22,15-2-1-6-18-12-15)20-11-13-3-9-19-16(10-13)14-4-7-17-8-5-14/h1-10,12,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLGBSKFKFWMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide

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